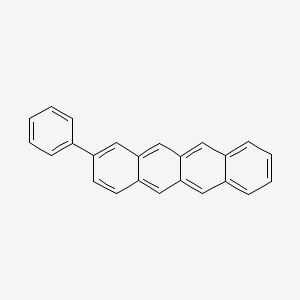

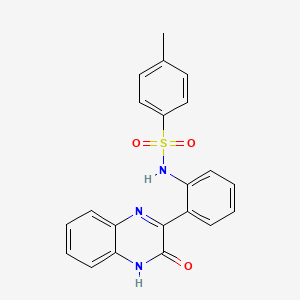

![molecular formula C7H5N4NaO2 B2371149 Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2251054-34-7](/img/structure/B2371149.png)

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2,4]Triazolo[4,3-a]pyrazine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves several steps including substitution, acylation, cyclization, and chlorination reactions . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing a ethylenediamine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution, acylation, cyclization, and chlorination .Scientific Research Applications

Anticonvulsant Activity

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate and its derivatives have been studied for their anticonvulsant properties. For instance, Kelley et al. (1995) synthesized various 1,2,4-triazolo[4,3-a]pyrazine derivatives and found that several compounds showed potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis and Characterization

Researchers have focused on synthesizing and characterizing various derivatives of 1,2,4-triazolo[4,3-a]pyrazine for their potential applications. For example, studies by Lee et al. (1989) and Zhang et al. (2019) detailed novel methods for synthesizing specific derivatives, highlighting their potential as intermediates in pharmaceutical applications (Lee et al., 1989); (Zhang et al., 2019).

Pharmaceutical Intermediates

Several studies have synthesized and explored 1,2,4-triazolo[4,3-a]pyrazine derivatives as intermediates for developing pharmaceutical drugs. For instance, Schneller et al. (1978) conducted a study on the synthesis of these derivatives as model molecules for an isomer of formyein, indicating their relevance in pharmaceutical research (Schneller & May, 1978).

Biological Activities and Inhibitory Properties

Research has also delved into the biological activities and inhibitory properties of 1,2,4-triazolo[4,3-a]pyrazine derivatives. For example, Bradbury et al. (1991) synthesized derivatives with human renin inhibitory activity, indicating their potential in cardiovascular and renal research (Bradbury & Rivett, 1991).

Mechanism of Action

Target of Action

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a synthetic compound that has been found to interact with various biological targets. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potent inhibitory activity against c-met protein kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the compound’s potential interaction with c-met protein kinase , it may influence pathways related to cellular growth and regeneration.

Result of Action

Compounds with similar structures have shown promising anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

Future Directions

Properties

IUPAC Name |

sodium;8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Na/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPLUVYRDIWOX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN2C1=NN=C2C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)

![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)

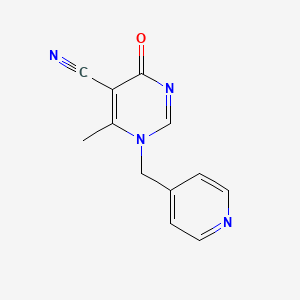

![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)

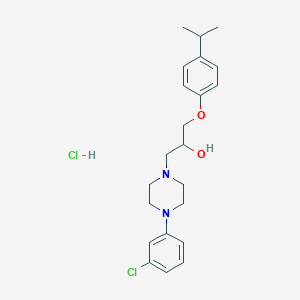

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

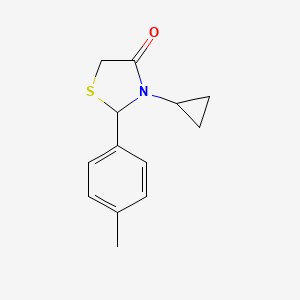

![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)